![molecular formula C11H7BrN4O B1384270 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 864872-05-9](/img/structure/B1384270.png)

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Overview

Description

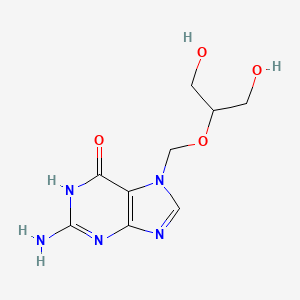

“1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C11H7BrN4O. It has a molecular weight of 291.10 . This compound is part of the pyrazolo[3,4-d]pyrimidin-4(5H)-one class of compounds, which have been studied for their potential biological and pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including “this compound”, has been achieved through various methods. One approach involves the condensation reaction of ethyl ester of 5-amino-1-substituted-1H-pyrazole-4-carboxylate with different aromatic nitriles under acidic conditions . Another method involves the 1,3-dipolar cycloaddition reaction of pyrazolopyrimidinone based alkyne with azides using a Cu(II) catalyst in the presence of sodium ascorbate .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic and anti-inflammatory activities. Some compounds exhibited significant cytotoxic activity against certain cancer cell lines and also showed 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Adenosine Receptor Affinity

- Pyrazolo[3,4-d]pyrimidines have shown affinity for A1 adenosine receptors, with variations in activity based on different substitutions at the N1 and N5 positions (Harden, Quinn, & Scammells, 1991).

Amplifiers of Phleomycin

- Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been studied for their activities as amplifiers of phleomycin, an antibiotic used in cancer chemotherapy (Brown, Danckwerts, Grigg, & Iwai, 1979).

Herbicidal Activity

- Pyrazolo[3,4-d]pyrimidine-4-one derivatives have shown herbicidal activity, particularly against certain plant species like Brassica napus and Echinochloa crusgalli (Luo, Zhao, Zheng, & Wang, 2017).

Antimicrobial Activity

- Some pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for antimicrobial activities against a range of bacterial and fungal strains. Certain compounds displayed promising antibacterial and antifungal effects (Hassaneen et al., 2019).

Antiviral and Antitumor Activity

- Trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides were prepared and tested for biological activity, showing significant activity against certain viruses and tumor cells in vitro (Petrie et al., 1985).

Synthesis and Chemical Properties

- Research has focused on the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives, exploring different synthetic routes and characterizing their chemical properties (Heravi, Motamedi, Bamoharram, & Seify, 2007).

Mechanism of Action

Target of Action

The primary target of the compound 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation .

Mode of Action

This compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways, leading to changes in cell growth and proliferation .

Biochemical Pathways

The compound’s interaction with EGFR-TK affects multiple biochemical pathways. By inhibiting EGFR-TK, this compound disrupts the downstream effects of this enzyme, potentially leading to reduced cell proliferation and growth .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of EGFR-TK, leading to disrupted cell signaling pathways . This disruption can result in decreased cell growth and proliferation .

properties

IUPAC Name |

1-(4-bromophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN4O/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVAKUUZYPEPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373129 | |

| Record name | 1-(4-Bromophenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864872-05-9 | |

| Record name | 1-(4-Bromophenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384190.png)

![3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384192.png)

![3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide](/img/structure/B1384199.png)

![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)

![2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1384208.png)